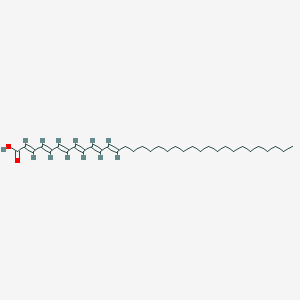

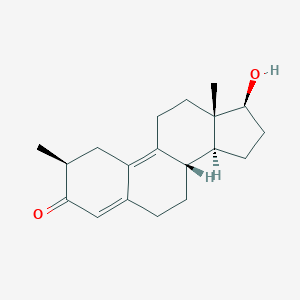

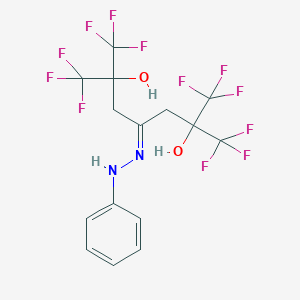

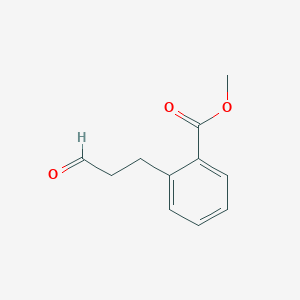

![molecular formula C14H14N2O3 B034704 12-氧代-6,7,8,9,10,12-六氢氮杂菲并[2,1-b]喹唑啉-3-羧酸 CAS No. 108561-87-1](/img/structure/B34704.png)

12-氧代-6,7,8,9,10,12-六氢氮杂菲并[2,1-b]喹唑啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Photochemical Synthesis : Methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate, a related compound, is synthesized via photoinduced heterocyclization involving methyl 4-azidobenzoate and ethyl 2-aminobenzoate in THF–water and acetonitrile–water mixtures. The yield increases with rising water content in the reaction mixture (Budruev et al., 2021).

- Competitive Formation with 3H-Azepinone : The synthesis process also involves competitive formation with 3H-azepine-2(1H)-one-3-carboxylic acid methyl ester, influenced by the concentration of water in the reaction mixture (Budruev et al., 2021).

Molecular Structure Analysis

- Conformation and Framework : In related compounds such as ethyl 13-ethyl-2-fluoro-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate, the azepine ring adopts a conformation close to twist-boat form, and the molecules are linked into a three-dimensional framework structure (Quintero et al., 2019).

Chemical Reactions and Properties

- Nucleophilic Addition and Intramolecular Condensation : The synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines involves nucleophilic addition of an amine to a cyclic keteneimine generated by photolysis of an aryl azide, followed by intramolecular condensation (Budruev et al., 2016).

Physical Properties Analysis

- Solvent Influence and Reaction Yield : The yields of the synthesized compounds are influenced by the organo-aqueous solvent used. At lower concentrations, water competes with 2-aminobenzoic acid ethyl ester, affecting yields (Budruev et al., 2021).

Chemical Properties Analysis

- Stability under Various Conditions : The stability of related compounds like 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one under different conditions, including alkaline, acidic, oxidative, thermal, and photolytic stress, provides insights into the chemical properties of this class of compounds (Sharma et al., 2016).

科学研究应用

光化学合成:该化合物及其衍生物已用于专注于光化学合成的研究中。例如,研究已经证明了水在 12-氧代-6,12-二氢氮杂菲并[2,1-b]喹唑啉-8-羧酸甲酯的光化学合成中的作用,突出了水含量对这些化合物产率的影响 (Budruev 等人,2021 年)。

定向锂化:该化合物已用于定向锂化工艺中。例如,一项研究成功地合成了 1,3-二氯-6,7,8,9,10,12-六氢氮杂菲并[2,1-b][5-14C]喹唑啉一水合氯化物,从 3,5-二氯苯胺开始,使用定向锂化方法 (Ekhato & Huang, 1994)。

潜在的镇咳作用:研究已经探讨了氮杂菲并[2,1-b]喹唑啉酮的镇咳(止咳)作用,这是一类与 12-氧代-6,12-二氢氮杂菲并[2,1-b]喹唑啉结构相关的化合物。这些研究表明,某些衍生物可以显着降低咳嗽频率,表明潜在的治疗应用 (Nepali 等人,2011 年)。

衍生物的合成:对于该化合物的各种衍生物的合成有着浓厚的兴趣,以用于潜在的生物应用。例如,研究集中在 6-取代的 12-氧代-6,12-二氢氮杂菲并[2,1-b]喹唑啉及其潜在应用的研究 (Budruev 等人,2016 年)。

属性

IUPAC Name |

12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8H,1-4,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMVXMQGHLNPHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368472 |

Source

|

| Record name | 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |

CAS RN |

108561-87-1 |

Source

|

| Record name | 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。